molecular formula C18H18N2O2 B6636247 N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Cat. No. B6636247
M. Wt: 294.3 g/mol
InChI Key: ZDRPDBIYEAXIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, also known as BTZ043, is a novel compound that has been synthesized for its potential use in the treatment of tuberculosis (TB). TB is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis, which primarily affects the lungs. The current treatment for TB involves a combination of antibiotics, but the emergence of drug-resistant strains has led to a need for new treatment options. BTZ043 has shown promising results in preclinical studies as a potential new TB drug.

Mechanism of Action

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide specifically targets the enzyme DprE1, which is involved in the biosynthesis of the arabinogalactan portion of the mycobacterial cell wall. This enzyme is essential for the survival of M. tuberculosis, and inhibition of DprE1 leads to cell death. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide binds to the active site of DprE1 and disrupts its function, leading to a buildup of toxic intermediates that ultimately kill the bacterium. This mechanism of action is highly specific to M. tuberculosis and has minimal effects on other bacteria or human cells.
Biochemical and Physiological Effects
N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been shown to have potent activity against drug-resistant strains of M. tuberculosis, both in vitro and in animal models. It has also been shown to have a low toxicity profile in preclinical studies, indicating its potential as a safe and effective TB drug. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been found to be stable in biological fluids and can be administered orally, making it a convenient treatment option.

Advantages and Limitations for Lab Experiments

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized on a large scale, making it readily available for further research. Its mechanism of action is highly specific to M. tuberculosis, which allows for targeted studies of the bacterium. However, the limitations of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide include its potential for drug interactions and the need for further studies to determine its optimal dosing and administration.

Future Directions

There are several potential future directions for the research and development of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. One direction is to optimize its dosing and administration for maximum efficacy and safety. Another direction is to investigate its potential for combination therapy with existing TB drugs to improve treatment outcomes and prevent the emergence of drug resistance. Additionally, further studies are needed to determine the potential of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide for the treatment of other mycobacterial infections and to investigate its mechanism of action in more detail.

Synthesis Methods

The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with benzaldehyde to form the corresponding N-benzyl derivative. This is followed by a series of reactions to introduce the carboxamide and oxo groups, resulting in the final product, N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide. The synthesis of N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been optimized to improve its yield and purity, and it can be produced on a large scale for further research and development.

Scientific Research Applications

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide has been extensively studied for its potential use as a new TB drug. It has been shown to have potent activity against drug-resistant strains of M. tuberculosis in vitro and in animal models. N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide works by inhibiting the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This mechanism of action is different from that of existing TB drugs, which target other components of the cell wall. This makes N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide a promising candidate for combination therapy with existing drugs to improve treatment outcomes and prevent the emergence of drug resistance.

properties

IUPAC Name

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-8-4-7-14-11-15(9-10-16(14)20-17)18(22)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPDBIYEAXIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.